
2-Acetylamino-indan-5-sulfonic acid; hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid typically involves the reaction of indene derivatives with acetamide and sulfonic acid groups under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its inhibitory activity against discoidin domain receptor 1 (DDR1) and potential anticancer properties.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of acetamido and sulfonic acid groups makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7(13)12-10-4-8-2-3-11(17(14,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
YEEWPYLDOKFULS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



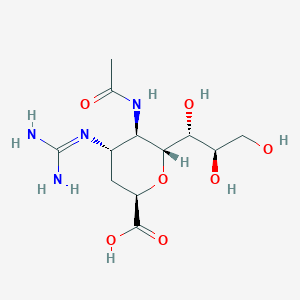
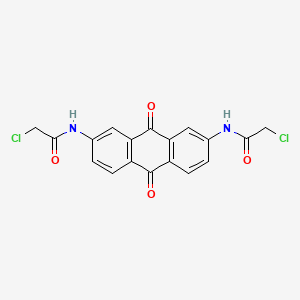
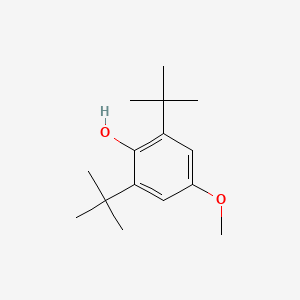
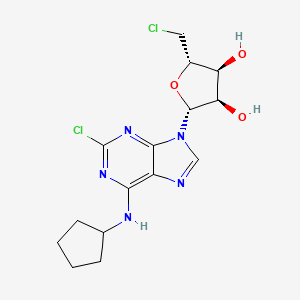
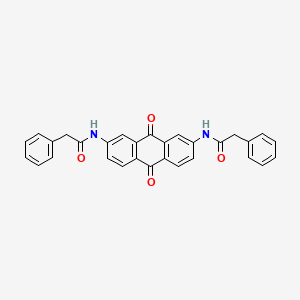
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
